
5-(3-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Overview
Description
5-(3-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, also known as 5-FP-PYT, is a type of triazole derivative that has been studied for its potential applications in various scientific research fields. 5-FP-PYT has been found to have a range of biochemical and physiological effects, and is being developed as a potential therapeutic agent for a variety of conditions.
Scientific Research Applications
5-(3-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been studied for its potential applications in a range of scientific research fields. It has been found to have antioxidant, anti-inflammatory, and antifungal properties, and has been explored as a potential therapeutic agent for a variety of conditions, including Alzheimer’s disease, cancer, and diabetes. It has also been studied for its potential applications in materials science, as a potential catalyst for polymerization reactions, and as an inhibitor of the enzyme acetylcholinesterase.
Mechanism of Action
The exact mechanism of action of 5-(3-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, and as an antifungal agent by interfering with the cell wall synthesis of fungal cells.
Biochemical and Physiological Effects
5-(3-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been found to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. In addition, 5-(3-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has been found to have antioxidant and antifungal properties.
Advantages and Limitations for Lab Experiments
5-(3-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has several advantages and limitations for laboratory experiments. One advantage is that the compound is relatively easy to synthesize and is suitable for large-scale production. In addition, the compound is relatively stable and can be stored for extended periods of time. However, the compound is also relatively expensive, and the exact mechanism of action is not yet fully understood.
Future Directions
The potential applications of 5-(3-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole are still being explored, and there are a number of future directions that could be taken. These include further studies into the compound’s mechanism of action, as well as studies into its potential applications in materials science, drug delivery, and cancer therapy. In addition, further research could be conducted into the compound’s potential as an inhibitor of the enzyme acetylcholinesterase, as well as its potential therapeutic applications in Alzheimer’s disease, diabetes, and other conditions.
properties
IUPAC Name |
5-(3-fluorophenyl)-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3/c1-2-6-15-11(8-13-14-15)9-4-3-5-10(12)7-9/h1,3-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBLBPDQQYOMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CN=N1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



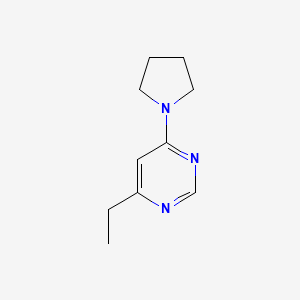
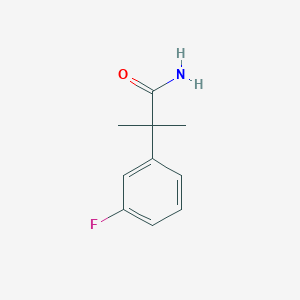
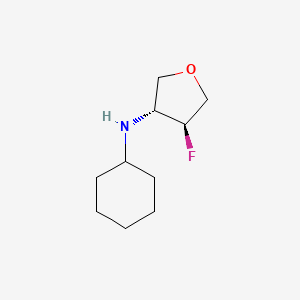
amine](/img/structure/B1485854.png)
![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)
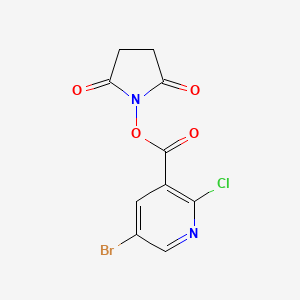
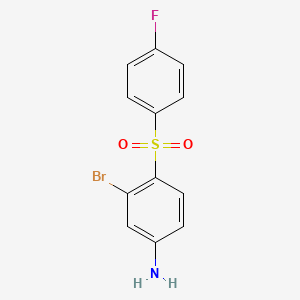
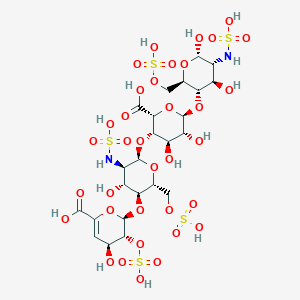


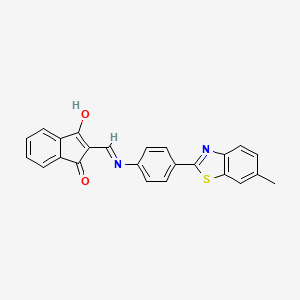
![3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B1485870.png)

